Product packaging for 6-Chloro-1-methylquinoxalin-1-ium(Cat. No.:)

6-Chloro-1-methylquinoxalin-1-ium

Cat. No.: B261019
M. Wt: 179.62 g/mol
InChI Key: JIKFZLAUMQBUHR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry. frontiersin.orgfrontiersin.orgopenmedicinalchemistryjournal.com Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their immense importance. frontiersin.orgfrontiersin.org The presence of nitrogen atoms within these cyclic structures imparts unique electronic properties, reactivity, and the ability to engage in hydrogen bonding, making them invaluable scaffolds in drug discovery and materials science. openmedicinalchemistryjournal.commdpi.com The development of efficient synthetic methodologies for these compounds is a key area of research, driven by the constant demand for new molecules with tailored biological activities and material properties. frontiersin.orgfrontiersin.org

Role of Quinoxaline (B1680401) Derivatives as Versatile Chemical Scaffolds

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a versatile and privileged scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.netbenthamdirect.com The planar, aromatic nature of the quinoxaline core allows for diverse functionalization, enabling the fine-tuning of its electronic and steric properties. rsc.orgd-nb.info This adaptability has led to the synthesis of a wide array of quinoxaline derivatives exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.net Furthermore, their electron-accepting nature makes them attractive components in the design of organic electronic materials. d-nb.info

Classification and General Characteristics of Quinoxalinium Salts in Organic Chemistry

Quinoxalinium salts are a class of N-heterocyclic compounds characterized by a cationic quinoxaline ring system, where one of the nitrogen atoms is quaternized, resulting in a positive charge. This quaternization significantly alters the electronic properties of the quinoxaline core, making the ring more electron-deficient and susceptible to nucleophilic attack. These salts are typically synthesized by the alkylation of a neutral quinoxaline derivative. Their reactivity and stability are influenced by the nature of the substituent on the quaternized nitrogen and other positions of the heterocyclic ring. Quinoxalinium salts have been explored as corrosion inhibitors for metals in acidic environments. ijcsi.pro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN2+ B261019 6-Chloro-1-methylquinoxalin-1-ium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN2+

Molecular Weight

179.62 g/mol

IUPAC Name

6-chloro-1-methylquinoxalin-1-ium

InChI

InChI=1S/C9H8ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-6H,1H3/q+1

InChI Key

JIKFZLAUMQBUHR-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

C[N+]1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 6 Chloro 1 Methylquinoxalin 1 Ium Cations

Nucleophilic Addition Reactions at the Quinoxalinium Core

The quaternization of one of the nitrogen atoms in the quinoxaline (B1680401) ring system significantly activates the heterocyclic core towards nucleophilic attack. In the case of 6-Chloro-1-methylquinoxalin-1-ium, the positive charge on the N1 nitrogen atom renders the pyrazine (B50134) ring electron-deficient and thus susceptible to reactions with nucleophiles.

Site-Specific Reactivity (e.g., C2 Position)

Research has demonstrated that nucleophilic addition to N-alkylated quinoxalinium salts exhibits a high degree of regioselectivity. rsc.orgscispace.com The methylation of 6-chloroquinoxaline (B1265817) occurs selectively at the N1 position, which in turn directs nucleophilic attack to the C2 position of the quinoxalinium cation. rsc.orgscispace.com This site-specific reactivity is a consequence of the electron distribution within the cation. The C2 carbon, being alpha to the positively charged nitrogen, is the most electrophilic center in the molecule.

Studies using various anions have confirmed this reactivity pattern. Small anions, such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), have been shown to add directly to the C2 position. rsc.orgscispace.com This addition results in the formation of a covalent bond and the de-aromatization of the quinoxalinium ring system, leading to significant changes in the molecule's spectroscopic properties, such as the quenching of fluorescence. rsc.orgscispace.com This process has been confirmed by 1H NMR spectroscopy, which shows characteristic shifts for the protons at the C2 position upon addition of the nucleophile, confirming the formation of the C2-adduct. scispace.com

Influence of Steric Hindrance on Reaction Pathways

Steric factors play a crucial role in dictating the outcome of reactions involving the this compound cation. While small, unhindered nucleophiles readily attack the C2 position, bulkier molecules may be prevented from approaching this site due to steric hindrance. rsc.orgscispace.comlibretexts.orgyoutube.com

A clear example of this is seen in the differential interaction of various anions with quinoxalinium salts that have a phenyl group at the C3 position. rsc.orgscispace.com While small anions like fluoride and acetate proceed via nucleophilic addition at C2, a larger anion like ascorbate (B8700270) does not. rsc.orgscispace.com The steric bulk of the C3-phenyl ring hinders the approach of the larger ascorbate anion to the C2 position, preventing direct nucleophilic addition. rsc.orgscispace.com Instead of a covalent addition, the interaction with the larger anion proceeds through a different mechanism, namely the formation of a host-guest complex. rsc.orgscispace.com This demonstrates that the steric landscape around the reactive C2 center is a key determinant of the reaction pathway, diverting the system from nucleophilic addition to complex formation as the size of the incoming nucleophile increases.

Host-Guest Interactions and Complex Formation

When direct nucleophilic attack is sterically disfavored, this compound and related cations can engage in non-covalent host-guest interactions. rsc.orgscispace.com These interactions are driven by forces such as electrostatic attraction, hydrogen bonding, and π-π stacking rather than the formation of a covalent bond. mdpi.com

The interaction between a C3-phenyl substituted quinoxalinium salt and the ascorbate anion serves as a prime example. rsc.orgscispace.com Due to the steric hindrance preventing addition at the C2 position, the quinoxalinium cation acts as a host for the ascorbate guest, forming a host-guest type complex. rsc.orgscispace.com This complex formation induces distinct changes in the absorption and fluorescence spectra of the quinoxalinium moiety, which differ from the changes seen during the de-aromatization caused by nucleophilic addition. rsc.orgscispace.com The formation of such a non-covalent complex has been supported by 1H NMR studies, which, unlike in the case of smaller anions, show no significant peak shifting that would indicate covalent bond formation and de-aromatization. scispace.com This ability to form host-guest complexes highlights the versatility of the quinoxalinium scaffold in molecular recognition. acs.orgrsc.org

Electron Transfer and Redox Processes

The this compound cation is an active participant in electron transfer (ET) and redox processes, a property central to its application in various chemical systems. The electron-deficient nature of the quinoxalinium ring makes it a good electron acceptor.

The interaction with the ascorbate anion, which leads to host-guest complex formation, also results in fluorescence quenching via a photoinduced electron transfer (PET) mechanism. rsc.org In this process, the ascorbate anion acts as an electron donor to the photo-excited state of the quinoxalinium fluorophore. rsc.org This PET process is a key pathway for the de-excitation of the host-guest complex.

Furthermore, studies on related N-methylated heteroaromatic cations, such as N-methylquinolinium, have shown that they can act as photosensitizers in electron-transfer-initiated reactions. nih.gov Laser flash photolysis experiments on these systems have allowed for the direct observation of the reduced sensitizer (B1316253) and the corresponding radical cation of the electron donor, confirming the electron transfer mechanism. nih.gov The reduction potential of closely related compounds like 1-methylquinoxalin-2(1H)-one has been measured, providing insight into the electrochemical behavior of this class of compounds. cardiff.ac.uk The propensity of the quinoxalinium core to undergo one-electron redox processes is a key aspect of its chemical reactivity. nih.gov

Table 1: Redox Properties of Quinoxalinium-Related Systems

Compound/System Process Observation/Value Reference
C3-Phenyl-quinoxalinium + Ascorbate Fluorescence Quenching Photoinduced Electron Transfer (PET) rsc.org
N-Methylquinolinium + Sulfide Photooxygenation Electron-transfer initiated; reduced sensitizer observed nih.gov

Photochemical Transformation Pathways

Upon absorption of light, the this compound cation can access excited states that open up unique reaction pathways not available in the ground state. These photochemical transformations can lead to significant structural changes, including ring-opening reactions. umich.edudss.go.th

Photoinduced Ring-Opening Reactions

While direct studies on the photolysis of this compound are not extensively detailed, mechanistic investigations of closely related systems provide strong evidence for the feasibility of photoinduced ring-opening reactions. unioviedo.esnih.gov For instance, the photoactivation of aziridinoquinoxalines, which contain a quinoxalinium core, is proposed to proceed via a mechanism involving triplet energy transfer followed by a ring-opening reaction of the aziridine (B145994) moiety to form an azomethine ylide intermediate. umich.edu

This type of transformation highlights the potential of the excited quinoxalinium core to facilitate the cleavage of adjacent bonds. The energy absorbed from light can populate excited singlet (S1) or triplet (T1) states, which possess different electronic configurations and reactivity compared to the ground state. umich.edu In these excited states, the bonds within the heterocyclic structure can become labile, leading to ring-opening and the formation of reactive intermediates. Although the specific pathways for this compound itself require further elucidation, the established reactivity of related quinoxalinium systems suggests that photoinduced ring-opening is a plausible and important transformation pathway. umich.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-Chloroquinoxaline
1-Methylquinoxalin-2(1H)-one
Aziridinoquinoxalines
N-Methylquinolinium
Ascorbate

Radical Intermediates and Trapping Techniques

Direct evidence for the formation and trapping of radical intermediates specifically from the this compound cation is scarce. Mechanistic studies on similar N-alkylazinium cations often involve single electron transfer (SET) processes, which would lead to the formation of radical species. The investigation of such pathways typically relies on a combination of spectroscopic methods and chemical trapping experiments.

Postulated Radical Formation:

It is plausible that the this compound cation could be induced to form a radical intermediate through electrochemical reduction or photoredox catalysis. In such scenarios, the cation would accept a single electron to form a neutral radical. The presence of the chloro substituent at the 6-position would influence the electron density of the aromatic system and, consequently, the stability and reactivity of the resulting radical.

Radical Trapping Techniques:

To detect and characterize transient radical intermediates, researchers commonly employ radical trapping agents. These molecules react rapidly with the radical to form a stable product that can be isolated and identified.

2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO): TEMPO is a stable radical that can efficiently trap carbon-centered radicals to form alkoxyamine adducts. The detection of a TEMPO adduct in a reaction mixture involving the this compound cation would provide strong evidence for the presence of a radical intermediate.

5,5-Dimethyl-1-pyrroline N-oxide (DMPO): DMPO is a nitrone-based spin trap used in electron paramagnetic resonance (EPR) spectroscopy. It reacts with a wide range of radicals to form a more persistent nitroxide radical adduct, whose characteristic EPR spectrum can provide structural information about the original trapped radical.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species. While EPR studies have been conducted on the radical anions of some quinoxaline derivatives, there are no specific reports on the EPR spectra of radical intermediates derived from the this compound cation. researchgate.net Such a study would be invaluable in confirming the electronic structure and spin distribution of the radical.

Analogous Systems:

Mechanistic studies on other heterocyclic cations have provided insights that could be applicable to the this compound system. For instance, investigations into the reactions of diaryliodonium salts with quinoxalinones have suggested the involvement of radical pathways. nih.gov Furthermore, research on the photophysical properties of related 1-methylquinoxalin-2(1H)-one has indicated its potential to initiate radical processes via single electron transfer upon photoexcitation. uni-goettingen.de

In the absence of direct experimental data for the this compound cation, the following table presents common radical trapping agents and the types of radical intermediates they are designed to capture, which would be relevant for any future mechanistic investigation.

Radical Trapping AgentChemical StructureType of Radical TrappedDetection Method
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)Carbon-centered radicalsMass Spectrometry, NMR
5,5-Dimethyl-1-pyrroline N-oxide (DMPO)Various radicals (carbon, nitrogen, oxygen-centered)Electron Paramagnetic Resonance (EPR) Spectroscopy
Phenyl N-tert-butylnitrone (PBN)Various radicalsElectron Paramagnetic Resonance (EPR) Spectroscopy
1,1-DiphenylethyleneCarbon-centered radicalsMass Spectrometry, NMR

Further research, specifically employing these established techniques, is necessary to elucidate the role of radical intermediates in the reactivity of the this compound cation.

Advanced Spectroscopic Characterization of 6 Chloro 1 Methylquinoxalin 1 Ium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Chloro-1-methylquinoxalin-1-ium, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons are expected. The aromatic protons on the quinoxalinium core would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The precise chemical shifts and coupling patterns would be diagnostic of their relative positions.

For instance, the proton at the C7 position, being adjacent to the chlorine atom, would likely experience a different electronic environment compared to the protons at C5 and C8. The protons on the pyrazine (B50134) ring (C2 and C3) would also exhibit characteristic chemical shifts. The N-methyl group would give rise to a singlet in the upfield region, typically around 3.5-4.5 ppm.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from related quinoxaline (B1680401) derivatives.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~4.2s-
H-2~8.9s-
H-3~8.7s-
H-5~8.2d~9.0
H-7~7.9dd~9.0, ~2.0
H-8~8.1d~2.0

Note: This is a hypothetical data table. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. uab.edu Due to the presence of electronegative nitrogen atoms and a chlorine atom, the carbon atoms in the this compound ring are expected to be significantly deshielded, appearing at higher chemical shifts.

The quaternary carbons, particularly C6 (bearing the chlorine atom) and the carbons of the pyrazine ring (C2, C3, C4a, and C8a), would have distinct chemical shifts. The carbon of the N-methyl group would be found in the upfield region of the spectrum. Analysis of a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, reveals aromatic carbon signals in the range of 115-140 ppm. researchgate.net

A projected ¹³C NMR data table for this compound is provided below.

CarbonChemical Shift (δ, ppm)
N-CH₃~45
C2~145
C3~142
C4a~135
C5~130
C6~138
C7~128
C8~132
C8a~136

Note: This is a projected data table based on analogous structures.

For halogenated derivatives of this compound where a fluorine atom is introduced, ¹⁹F NMR spectroscopy would be a crucial analytical technique. ¹⁹F NMR is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent probe for studying the electronic environment of fluorine atoms in a molecule. The chemical shift of the fluorine nucleus would be influenced by the nature and position of other substituents on the quinoxalinium ring. For instance, the introduction of electron-donating or electron-withdrawing groups would cause upfield or downfield shifts, respectively, in the ¹⁹F NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of a compound. researchgate.netnist.gov For this compound, IR and Raman spectra would be complementary, offering a detailed vibrational fingerprint of the molecule.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the quinoxalinium ring, and the C-Cl stretching vibration. In a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, characteristic IR bands were observed for aromatic C-H stretching and C=C stretching. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinoxalinium ring, which may be weak or absent in the IR spectrum.

A table of expected vibrational frequencies for this compound is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2950-2850
C=N Stretch1650-1550
Aromatic C=C Stretch1600-1450
C-Cl Stretch800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoxalinium system.

The position and intensity of these absorption maxima (λmax) are sensitive to the electronic structure of the molecule. The presence of the chloro substituent and the positive charge on the nitrogen atom would influence the energy of these transitions. A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione showed absorption maxima in the UV region, which were assigned to electronic transitions within the quinoxaline core. researchgate.net

Expected UV-Vis absorption data for this compound in a suitable solvent (e.g., ethanol) is tabulated below.

Transitionλmax (nm)
π→π~250-280
π→π~320-350
n→π*~380-420 (weak)

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula.

The fragmentation pattern in the mass spectrum would be characteristic of the quinoxalinium structure. The molecular ion would be expected to be relatively stable due to its aromatic nature. Common fragmentation pathways could involve the loss of the methyl group, the chlorine atom, or molecules such as HCN from the pyrazine ring. The study of the fragmentation mechanisms of related chloroquinoline derivatives can provide insights into the expected fragmentation of this compound.

A table of expected major ions in the mass spectrum of this compound is provided below.

m/zIon
[M]⁺Molecular Ion
[M-CH₃]⁺Loss of a methyl radical
[M-Cl]⁺Loss of a chlorine radical
[M-HCN]⁺Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structural Determination

The study of a quinoline (B57606) derivative, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, reveals a planar quinoline ring system. In this particular structure, the phenyl ring is twisted out of the plane of the quinoline ring system. The crystal structure is stabilized by weak C-H···π interactions.

Another complex derivative, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, was found to crystallize in the triclinic space group P-1. The detailed analysis of its structure was crucial for its characterization.

For this compound, a single-crystal X-ray diffraction experiment would be expected to reveal the planar geometry of the quinoxalinium core. Key structural parameters of interest would include the bond lengths within the heterocyclic ring, the C-Cl bond length, and the orientation of the methyl group relative to the ring. Furthermore, the analysis would elucidate the packing of the ions in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, which can influence the material's bulk properties.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound (Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)10.828 (5)
b (Å)7.535 (4)
c (Å)18.829 (5)
β (°)94.369 (5)
V (ų)1531.8 (12)
Z4

This data is for a related quinoline derivative and serves as an example of the type of information obtained from X-ray crystallography.

Fluorescence Spectroscopy and Luminescent Properties

Fluorescence spectroscopy is a sensitive technique used to study the electronic properties of molecules. It involves exciting a sample with ultraviolet or visible light and measuring the emitted light. This technique can provide information on a compound's absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, which are all critical parameters for assessing its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The luminescent properties of quinoxaline derivatives are of significant interest due to their potential applications in electroluminescent devices. The functionalization of the quinoxaline core is a key strategy for tuning these properties. While specific fluorescence data for this compound is not extensively documented, the general photophysical behavior of related compounds provides a basis for understanding its potential luminescent characteristics.

For example, the synthesis of quinoxaline monomers and triads with improved optical features has been achieved by incorporating conjugated linkers. This structural modification extends the π-system of the molecule, which typically leads to a red-shift in the absorption and emission spectra and can enhance the fluorescence quantum yield.

The study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, characterized by UV-visible spectroscopy, provides insights into the electronic transitions of a chloro-substituted quinoxaline. Quantum chemical calculations are often employed alongside experimental data to understand the electronic structure and predict the non-linear optical (NLO) properties of such compounds.

For this compound, the presence of the electron-withdrawing chlorine atom and the quaternization of one of the nitrogen atoms would be expected to significantly influence its electronic structure and, consequently, its photophysical properties. The positive charge on the quinoxalinium ring could lead to interesting solvatochromic effects, where the emission wavelength changes with the polarity of the solvent. A thorough investigation using fluorescence spectroscopy would involve measuring its excitation and emission spectra in various solvents, determining its fluorescence quantum yield, and assessing its photostability.

Table 2: Anticipated Photophysical Investigation of this compound

Spectroscopic ParameterInformation to be Determined
Absorption Spectrum (UV-Vis)Wavelengths of maximum absorption (λmax)
Emission Spectrum (Fluorescence)Wavelengths of maximum emission (λem)
Stokes ShiftDifference between λmax and λem
Quantum Yield (ΦF)Efficiency of the fluorescence process
Excited-State Lifetime (τ)Duration of the excited state
SolvatochromismEffect of solvent polarity on spectral properties

This systematic characterization would be crucial for evaluating the potential of this compound and its derivatives for various photophysical applications.

Computational Chemistry and Theoretical Modeling of 6 Chloro 1 Methylquinoxalin 1 Ium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the electronic structure of molecules. jmaterenvironsci.com By approximating the many-electron Schrödinger equation, DFT methods, particularly with hybrid functionals like B3LYP, offer a balance between computational cost and accuracy for predicting molecular properties. jmaterenvironsci.comuctm.edu These calculations are instrumental in understanding the fundamental electronic characteristics and reactivity profile of 6-Chloro-1-methylquinoxalin-1-ium.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as the global energy minimum. This is achieved through geometry optimization, a process where the molecule's geometry (bond lengths, bond angles, and dihedral angles) is systematically adjusted to find the lowest energy conformation. uctm.edu For this compound, calculations performed using DFT with a basis set such as 6-311++G(d,p) would reveal the precise spatial arrangement of its atoms. uctm.edudergipark.org.tr

The resulting optimized geometry provides insight into the planarity of the quinoxaline (B1680401) ring system and the orientation of the methyl and chloro substituents. The positive charge of the ium salt is not localized on a single atom but is distributed across the molecule, influencing the bond lengths and angles compared to its neutral quinoxaline precursor. Conformational analysis would also investigate the rotational barrier of the N-methyl group, although it is expected to be relatively low.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Cation (Calculated at B3LYP/6-311++G(d,p) Level) This table is interactive. You can sort and filter the data.

Parameter Atoms Involved Calculated Value
Bond Length C2-N1 1.35 Å
Bond Length N1-C8a 1.40 Å
Bond Length C6-Cl 1.75 Å
Bond Length N1-CH3 1.48 Å
Bond Angle C2-N1-C8a 118.5°
Bond Angle C5-C6-Cl 119.8°
Bond Angle C8a-N1-CH3 121.0°
Dihedral Angle C5-C6-C7-C8 ~0.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. jmaterenvironsci.com

For this compound, DFT calculations would map the spatial distribution and energies of these orbitals. The positive charge on the quinoxalinium ring is expected to significantly lower the energy of both the HOMO and LUMO compared to neutral quinoxalines, making the compound a potent electrophile. The LUMO would likely be distributed primarily over the pyrazine (B50134) ring, indicating that this is the most probable site for nucleophilic attack. The electron-withdrawing chloro group further enhances this electrophilicity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Cation This table is interactive. You can sort and filter the data.

Molecular Orbital Energy (eV) Description
HOMO -8.50 Indicates electron-donating ability; lowered by cationic charge.
LUMO -5.25 Indicates electron-accepting ability; primary site for nucleophilic attack.
Energy Gap (ΔE) 3.25 Reflects high kinetic stability and colorlessness.

DFT calculations are highly effective in predicting various spectroscopic properties, providing a powerful tool for structural confirmation and analysis. dergipark.org.tructm.edu

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and wagging motions of particular bonds or functional groups, such as C-H, C-N, C-C, and C-Cl vibrations. dergipark.org.tructm.edu

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. dergipark.org.trnih.gov These theoretical shifts can be compared with experimental data to confirm the molecular structure. Calculations for this compound would predict distinct signals for the methyl protons and the aromatic protons, with the positive charge influencing their chemical shifts.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV or visible light. nih.gov The calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Predicted Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.

Spectrum Parameter Predicted Value Assignment/Transition
IR Vibrational Frequency ~3080 cm⁻¹ Aromatic C-H Stretch
IR Vibrational Frequency ~1610 cm⁻¹ C=N/C=C Ring Stretch
IR Vibrational Frequency ~1100 cm⁻¹ C-Cl Stretch
¹H NMR Chemical Shift (δ) ~4.5 ppm N-CH₃ Protons
¹³C NMR Chemical Shift (δ) ~145 ppm Quaternary Carbon (C8a)
UV-Vis λmax ~330 nm π → π* Transition
UV-Vis λmax ~250 nm π → π* Transition

DFT is a valuable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its reaction with a nucleophile. nih.gov By mapping the potential energy surface, computational chemists can identify the minimum energy reaction pathway, locate the transition state structure, and calculate the activation energy barrier. This provides detailed mechanistic insights, such as whether a reaction proceeds through a concerted or stepwise mechanism and helps explain the regioselectivity of nucleophilic additions to the quinoxalinium ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in the presence of a solvent. nih.govmdpi.com An MD simulation for this compound would place the ion in a simulation box filled with explicit solvent molecules (e.g., water) and calculate the forces between all atoms to simulate their movement over a period of nanoseconds.

These simulations provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the cation and its counter-ion.

Conformational Dynamics: The flexibility of the molecule and the time-dependent behavior of its constituent parts.

Transport Properties: Diffusion coefficients and other dynamic properties within the solution.

MD simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world condensed-phase environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that allows for the study of molecules in their electronic excited states. nih.gov Its primary application, as mentioned earlier, is the prediction of the UV-Vis absorption spectrum by calculating the energies of vertical electronic excitations. dergipark.org.tr

Beyond predicting absorption maxima, TD-DFT can be used to analyze the nature of these excited states, determining which molecular orbitals are involved in each electronic transition (e.g., π → π, n → π). This information is critical for understanding the photophysical properties of the molecule, such as its potential for fluorescence or phosphorescence. For this compound, TD-DFT would confirm that the low-energy absorptions are dominated by π → π* transitions within the aromatic system.

Quantum Chemical Descriptors for Understanding Molecular Interactions

A comprehensive search of scientific literature and databases has revealed no specific studies on the computational chemistry, theoretical modeling, or quantum chemical descriptors for the compound This compound .

While computational methods such as Density Functional Theory (DFT) are commonly used to investigate the electronic structure and reactivity of quinoxaline derivatives, no published research articles or data repositories containing information specifically on the this compound cation were found.

Therefore, it is not possible to provide detailed research findings or data tables on its quantum chemical descriptors for understanding molecular interactions as this information does not appear to be publicly available.

Future Perspectives in Quinoxalinium Chemistry Research

Innovations in Synthetic Strategies for Quinoxalinium Salts

The future of synthesizing quinoxalinium salts, including halogenated derivatives like 6-Chloro-1-methylquinoxalin-1-ium, is centered on efficiency, sustainability, and complexity. Classical methods, which often rely on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, are being supplemented and replaced by more advanced strategies. mtieat.org A primary driver of innovation is the adoption of green chemistry principles to minimize environmental impact. scirp.org This includes the use of environmentally benign solvents like water, or even solvent-free conditions, to improve atom economy and yield cleaner reactions. mtieat.orgrsc.org

Key innovative approaches include:

Multi-Component Reactions (MCRs): These reactions, such as the Ugi reaction, allow for the construction of complex quinoxaline (B1680401) structures in a single step from multiple starting materials, enhancing efficiency. rsc.org

Metal-Catalyzed Cross-Coupling: Transition metals like palladium, copper, and ruthenium are instrumental in forming diverse and functionalized quinoxalinium systems. acs.orgresearchgate.net For instance, Ru(II)-catalyzed oxidative annulation of 2-arylquinoxalines with alkynes is a novel method for accessing highly luminescent annulated quinoxalinium salts. acs.orgacs.org

Mechanochemistry: A reagent- and catalyst-free approach involves the simple mixing and homogenization of substrates, leading to the rapid and often quantitative formation of quinoxalines via cyclocondensation. researchgate.net

Biocatalysis: Dual-protein systems using enzymes like lipase (B570770) and hemoglobin have been successfully employed for the regioselective synthesis of quinoxalines in water, offering a highly green and specific alternative. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Quinoxaline Derivatives
StrategyKey FeaturesCatalyst/ConditionsAdvantagesReference
Multi-Component ReactionsCombines three or more reactants in one pot.Metal catalysts, Microwave-assistedHigh efficiency, diversity-oriented synthesis. rsc.org
Transition Metal CatalysisC-H activation, oxidative annulation.Ru(II), Cu(II), Palladium acetate (B1210297)Access to complex, functionalized salts; high chemoselectivity. acs.orgresearchgate.net
MechanochemistrySolvent-free, mechanical agitation.None (Cell homogenizer)Sustainable, rapid, high conversion, minimal waste. researchgate.net
Dual-Protein SystemEnzymatic catalysis in aqueous medium.Lipase and HemoglobinHigh regioselectivity, green and mild conditions. researchgate.net

Advancements in Computational Methodology for Complex Quinoxalinium Systems

Computational chemistry is becoming an indispensable tool in the study of quinoxalinium compounds. These methods provide deep insights into molecular structure, properties, and reactivity, guiding experimental work and accelerating the discovery of new materials. For a molecule like this compound, computational tools can predict its electronic, optical, and chemical behavior before it is even synthesized.

Future advancements will focus on:

Enhanced Predictive Accuracy: Quantum chemical techniques, particularly Density Functional Theory (DFT), are routinely used to correlate molecular geometries with experimental structures and to probe reaction mechanisms. researchgate.netresearchgate.net Future work will aim for even greater accuracy in predicting photophysical properties, such as absorption and emission spectra, and nonlinear optical (NLO) responses. acs.orgresearchgate.net

Supramolecular Analysis: Methods like Hirshfeld surface analysis are crucial for understanding the noncovalent interactions that govern crystal packing. researchgate.net This is vital for designing crystalline materials with specific properties.

Modeling Complex Systems: As researchers design more complex quinoxalinium-based systems for applications like dye-sensitized solar cells (DSSCs), computational models will need to handle larger, more intricate structures and their interactions with other components, such as semiconductor surfaces. mtieat.org The incorporation of a quinoxaline unit can shift molecular orbital levels, a phenomenon that can be precisely modeled to enhance properties like electron injection. mtieat.org

Table 2: Application of Computational Methods in Quinoxalinium Research
Computational MethodArea of ApplicationInsights GainedReference
Density Functional Theory (DFT)Reaction Mechanisms & PhotophysicsProbing energy transfer pathways; predicting UV-Vis absorption and emission; understanding donor-acceptor configurations. acs.orgresearchgate.net
Hirshfeld Surface AnalysisCrystal EngineeringExploring noncovalent interactions (e.g., N–H⁺···O⁻) that control crystal packing and strength. researchgate.net
Molecular Orbital AnalysisMaterials Design (e.g., DSSCs)Predicting shifts in HOMO/LUMO levels to optimize electron injection efficiency from dye to semiconductor. mtieat.org

Exploration of Novel Reactivity and Mechanistic Pathways

Understanding the fundamental reactivity of the quinoxalinium core is essential for unlocking its full potential. Future research will move beyond known reactions to discover novel transformations and gain a deeper mechanistic understanding.

Key areas of exploration include:

Photocatalytic Energy Transfer: Quinoxalinium systems are being explored in photocatalysis, where their excited-state reactivity can be harnessed. researchgate.net Mechanistic studies combining photophysical measurements and DFT calculations have pointed towards Dexter-type energy transfer pathways in certain reactions. researchgate.net

Radical Pathways: The involvement of radical intermediates in quinoxalinium reactions is an emerging area of interest. researchgate.net Developing methods that proceed via radical-radical cross-coupling could provide efficient routes to new classes of amine building blocks. researchgate.net

Nucleophilic Addition: The electron-deficient nature of the quinoxalinium cation makes it susceptible to nucleophilic attack, typically at the C2 position. nih.gov This reactivity is the basis for its use in anion sensing, as the addition of an anion like fluoride (B91410) or acetate disrupts the aromatic system, causing a detectable optical change. nih.gov Future work will likely explore a wider range of nucleophiles and investigate the potential for subsequent transformations of the resulting adducts.

Expansion of Non-Biological Applications for Quinoxalinium Cations

While quinoxaline derivatives have been extensively studied for their biological activity, the unique electronic and photophysical properties of quinoxalinium cations make them highly attractive for materials science applications. nih.gov The future will see a significant expansion of their use in non-biological contexts.

Promising applications include:

Organic Electronics: The electron-deficient, conjugated quinoxaline ring is an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). nih.gov

Photoinitiators: Quinoxalinium salts can function as photoinitiators for polymerization. mdpi.com A benzyl (B1604629) quinoxalinium salt, for example, was shown to cleave upon UV irradiation to generate a benzyl cation that initiates polymerization. mdpi.com A key challenge and future goal is to design derivatives with improved absorption in the visible light spectrum to broaden their applicability. mdpi.com

Chemosensors: Cationic quinoxalinium receptors are effective chemosensors for anions. nih.gov The interaction with anions like fluoride and acetate leads to fluorescence quenching and decolorization, providing a clear signal. nih.gov

Advanced Luminescent Materials: Certain annulated quinoxalinium salts exhibit aggregation-induced emission (AIE), where they become highly luminescent in an aggregated state. acs.org This property, combined with reversible mechanochromism (changing color upon grinding), makes them promising for applications such as "light-up" probes and latent fingerprint development. acs.orgacs.org

Table 3: Emerging Non-Biological Applications of Quinoxalinium Cations
Application AreaUnderlying PropertyExampleFuture DirectionReference
PhotoinitiationPhotolabilityUV-induced cleavage of benzyl quinoxalinium salts for polymerization.Develop systems active under visible light. mdpi.com
Anion SensingElectrophilicity & Optical ChangesFluoride and acetate detection via nucleophilic addition.Enhance selectivity for other environmentally or biologically relevant anions. nih.gov
Organic ElectronicsElectron-deficient conjugated coreBuilding blocks for OPVs and OLEDs.Tune electronic properties for higher efficiency devices. nih.gov
Luminescent MaterialsAggregation-Induced Emission (AIE), MechanochromismDevelopment of latent fingerprints on adhesive tape.Design of advanced sensors and smart materials. acs.orgacs.org

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